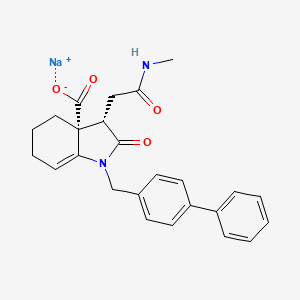

Fumarate hydratase-IN-2 sodium salt

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

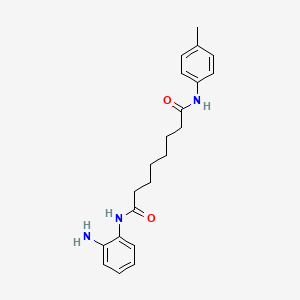

Fumarat-Hydratase-IN-2 (Natriumsalz) ist ein zellgängiger und kompetitiver Inhibitor der Fumarat-Hydratase, einem Enzym, das am Tricarbonsäurezyklus (TCA) beteiligt ist. Diese Verbindung hat ein Molekulargewicht von 440,47 g/mol und die chemische Formel C25H25N2NaO4 . Es ist bekannt für seine nährstoffabhängige Zytotoxizität und wurde in der wissenschaftlichen Forschung ausgiebig eingesetzt .

Wissenschaftliche Forschungsanwendungen

Fumarat-Hydratase-IN-2 (Natriumsalz) hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Werkzeug zur Untersuchung der Enzyminhibition und von Stoffwechselwegen verwendet.

Biologie: Wird in der Forschung zum Zellstoffwechsel und zur mitochondrialen Funktion eingesetzt.

Industrie: Wird bei der Entwicklung von biochemischen Assays und diagnostischen Werkzeugen eingesetzt.

Wirkmechanismus

Fumarat-Hydratase-IN-2 (Natriumsalz) übt seine Wirkung durch kompetitive Hemmung der Fumarat-Hydratase aus. Diese Hemmung führt zu einer Anhäufung von Fumarat, das als Signalmolekül wirken und verschiedene zelluläre Pfade modulieren kann. Die molekularen Ziele der Verbindung umfassen das aktive Zentrum der Fumarat-Hydratase, an das sie bindet und die das Enzym daran hindert, seine normale Reaktion zu katalysieren .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Fumarat-Hydratase-IN-2 (Natriumsalz) umfasst mehrere Schritte, darunter die Herstellung von Zwischenverbindungen und deren anschließende Reaktion unter kontrollierten Bedingungen. Der genaue Syntheseweg und die Reaktionsbedingungen sind urheberrechtlich geschützt und werden nicht öffentlich im Detail bekannt gegeben .

Industrielle Produktionsverfahren

Industrielle Produktionsverfahren für Fumarat-Hydratase-IN-2 (Natriumsalz) beinhalten typischerweise die chemische Großsynthese unter Verwendung automatisierter Reaktoren und strenger Qualitätskontrollmaßnahmen, um eine hohe Reinheit und Konsistenz zu gewährleisten. Die Verbindung wird üblicherweise in fester Form hergestellt und kann zur Verwendung in verschiedenen Anwendungen in Lösungsmitteln wie DMSO oder Wasser gelöst werden .

Analyse Chemischer Reaktionen

Reaktionstypen

Fumarat-Hydratase-IN-2 (Natriumsalz) unterliegt aufgrund seiner Rolle als Inhibitor hauptsächlich Substitutionsreaktionen. Es interagiert mit Fumarat-Hydratase, indem es an das aktive Zentrum bindet und verhindert, dass das Enzym die Umwandlung von Fumarat zu Malat katalysiert .

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in Reaktionen mit Fumarat-Hydratase-IN-2 (Natriumsalz) verwendet werden, sind DMSO und Wasser. Die Verbindung ist in diesen Lösungsmitteln löslich, was ihre Verwendung in verschiedenen biochemischen Assays erleichtert .

Hauptprodukte, die gebildet werden

Das Hauptprodukt, das aus der Reaktion von Fumarat-Hydratase-IN-2 (Natriumsalz) mit Fumarat-Hydratase gebildet wird, ist ein stabiler Enzym-Inhibitor-Komplex. Dieser Komplex hemmt die Enzymaktivität effektiv, was zu einer Anhäufung von Fumarat in der Zelle führt .

Wirkmechanismus

Fumarate hydratase-IN-2 (sodium salt) exerts its effects by competitively inhibiting fumarate hydratase. This inhibition leads to an accumulation of fumarate, which can act as a signaling molecule and modulate various cellular pathways. The compound’s molecular targets include the active site of fumarate hydratase, where it binds and prevents the enzyme from catalyzing its normal reaction .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Fumarat-Hydratase-IN-1: Ein weiterer Inhibitor der Fumarat-Hydratase mit ähnlichen Eigenschaften, aber unterschiedlicher Potenz und Selektivität.

Fumarat-Hydratase-IN-3: Eine verwandte Verbindung mit Variationen in ihrer chemischen Struktur, die ihre Bindungsaffinität und inhibitorische Aktivität beeinflussen.

Einzigartigkeit

Fumarat-Hydratase-IN-2 (Natriumsalz) ist aufgrund seiner hohen Potenz und Zellpermeabilität einzigartig und damit ein effektives Werkzeug zur Untersuchung der Fumarat-Hydratase-Hemmung in verschiedenen biologischen Kontexten. Seine nährstoffabhängige Zytotoxizität unterscheidet es auch von anderen ähnlichen Verbindungen .

Eigenschaften

Molekularformel |

C25H25N2NaO4 |

|---|---|

Molekulargewicht |

440.5 g/mol |

IUPAC-Name |

sodium;(3S,3aR)-3-[2-(methylamino)-2-oxoethyl]-2-oxo-1-[(4-phenylphenyl)methyl]-3,4,5,6-tetrahydroindole-3a-carboxylate |

InChI |

InChI=1S/C25H26N2O4.Na/c1-26-22(28)15-20-23(29)27(21-9-5-6-14-25(20,21)24(30)31)16-17-10-12-19(13-11-17)18-7-3-2-4-8-18;/h2-4,7-13,20H,5-6,14-16H2,1H3,(H,26,28)(H,30,31);/q;+1/p-1/t20-,25-;/m1./s1 |

InChI-Schlüssel |

KOACFUAVCMBNNV-RGFBGPCLSA-M |

Isomerische SMILES |

CNC(=O)C[C@@H]1C(=O)N(C2=CCCC[C@@]12C(=O)[O-])CC3=CC=C(C=C3)C4=CC=CC=C4.[Na+] |

SMILES |

CNC(=O)CC1C(=O)N(C2=CCCCC12C(=O)[O-])CC3=CC=C(C=C3)C4=CC=CC=C4.[Na+] |

Kanonische SMILES |

CNC(=O)CC1C(=O)N(C2=CCCCC12C(=O)[O-])CC3=CC=C(C=C3)C4=CC=CC=C4.[Na+] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R)-1-(4-chlorophenyl)-6-methoxy-2-[4-[methyl-[[4-(4-methyl-3-oxopiperazin-1-yl)cyclohexyl]methyl]amino]phenyl]-7-propan-2-yloxy-1,4-dihydroisoquinolin-3-one](/img/structure/B1149942.png)

![methyl 3-[4-(4-carbamimidoylbenzoyl)piperazine-1-carbonyl]-5-[(4-carbamimidoylpiperazin-1-yl)methyl]benzoate;pentahydrochloride](/img/structure/B1149965.png)